molecular formula C8H9ClN2 B1494817 N-Allyl-5-amino-2-chloropyridine

N-Allyl-5-amino-2-chloropyridine

Cat. No.: B1494817
M. Wt: 168.62 g/mol
InChI Key: LQZNCTKLZZCVQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Allyl-5-amino-2-chloropyridine is a substituted pyridine derivative characterized by an allyl group (-CH₂-CH₂-CH₂) attached to the nitrogen atom at position 1, an amino group (-NH₂) at position 5, and a chlorine atom at position 2.

Properties

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

6-chloro-N-prop-2-enylpyridin-3-amine

InChI

InChI=1S/C8H9ClN2/c1-2-5-10-7-3-4-8(9)11-6-7/h2-4,6,10H,1,5H2

InChI Key

LQZNCTKLZZCVQA-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=CN=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Pyridine vs. Pyrimidine Cores: Pyrimidine analogs (e.g., 5-Amino-2-chloropyrimidine) exhibit additional nitrogen atoms in the aromatic ring, altering electronic properties and hydrogen-bonding capabilities compared to pyridine derivatives .
  • Substituent Effects: The allyl group in this compound enhances steric hindrance and reactivity compared to simpler analogs like 2-Chloro-5-nitropyridine.
  • Functional Diversity: Carbaldehyde-containing analogs (e.g., 4-Amino-2-chloropyrimidine-5-carbaldehyde) offer reactive aldehyde groups for conjugation or further synthesis, a feature absent in the parent compound .

Physicochemical Properties and Solubility

While direct data for this compound are scarce, inferences can be drawn from analogs:

  • 2-Chloro-5-nitropyridine : Low water solubility but high stability under acidic conditions due to electron-withdrawing nitro and chloro groups .
  • This compound: Predicted to have higher lipophilicity (LogP ~2.5) than non-allylated analogs, favoring membrane permeability in biological systems.

Hydrogen Bonding and Molecular Interactions

The amino group in this compound acts as a hydrogen bond donor, while the pyridine nitrogen and chloro group serve as acceptors. This pattern contrasts with:

  • Carbaldehyde Derivatives : Aldehyde groups form strong hydrogen bonds (e.g., O···H-N), influencing aggregation behavior in solid-state structures .

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